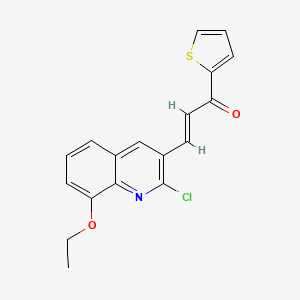

(E)-3-(2-Chloro-8-ethoxyquinolin-3-yl)-1-thiophen-2-ylprop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(2-Chloro-8-ethoxyquinolin-3-yl)-1-thiophen-2-ylprop-2-en-1-one, also known as CEQ, is a novel compound that has gained significant interest in recent years due to its potential applications in scientific research. This compound is a member of the quinoline family and has a unique chemical structure that makes it a promising candidate for various research studies.

Applications De Recherche Scientifique

Antioxidant Properties and Biological Interactions

Research on ethoxyquin, a compound structurally related to (E)-3-(2-Chloro-8-ethoxyquinolin-3-yl)-1-thiophen-2-ylprop-2-en-1-one, has demonstrated its potent antioxidant activity. Ethoxyquin is employed in animal feeds to prevent lipid peroxidation due to its antioxidant properties. However, studies have also highlighted potential adverse effects on human lymphocytes, including DNA damage, which raises questions about its safety and necessitates further investigation into its biological interactions (Blaszczyk, 2006; Blaszczyk et al., 2013).

Antitumor Activity

Quinolinyl acrylate derivatives have been synthesized and evaluated for their potential antitumor effects. Specifically, these compounds have shown promising results against human prostate cancer cells in vitro and in vivo. The research suggests that these derivatives can significantly reduce cell viability, inhibit adhesion, migration, and invasion of cancer cells, and affect neoangiogenesis and matrix metalloproteinase (MMP-9) activity. This points to the multi-target efficacy of quinolinyl derivatives against cancer cells, supporting their potential therapeutic usefulness (Rodrigues et al., 2012).

Mitochondrial and Cellular Effects

Ethoxyquin has been investigated for its effects on mitochondrial respiratory chains, demonstrating an inhibitory impact on electron transport. This research provides insight into the cellular mechanisms affected by ethoxyquin and related compounds, highlighting the potential for both therapeutic applications and toxicity concerns. The inhibition of renal ATPases and oxygen uptake in renal and hepatic cells underlines the need for comprehensive studies to fully understand the implications of these interactions (Reyes et al., 1995).

Antimicrobial and Antifungal Applications

The synthesis of thiazolidinone derivatives from related quinoline compounds has shown antimicrobial and antifungal activities against various microorganisms. This research suggests that modifications to the quinoline backbone can lead to compounds with significant biological activities, potentially offering new avenues for the development of antimicrobial agents (Rana et al., 2008).

Propriétés

IUPAC Name |

(E)-3-(2-chloro-8-ethoxyquinolin-3-yl)-1-thiophen-2-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2S/c1-2-22-15-6-3-5-12-11-13(18(19)20-17(12)15)8-9-14(21)16-7-4-10-23-16/h3-11H,2H2,1H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYGBFTVZBMXJD-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=CC(=C(N=C21)Cl)C=CC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC2=CC(=C(N=C21)Cl)/C=C/C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2718015.png)

![(2Z)-2-cyano-N-methyl-2-[5-methyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B2718021.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2718022.png)

![4-chloro-N-[[4-(2-methoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide](/img/structure/B2718023.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2718028.png)

![N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2718029.png)

![ethyl 3-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carboxamido)propanoate](/img/structure/B2718034.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2718036.png)